molecular formula C20H22N2O4 B2609454 2-methoxy-N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]benzamide CAS No. 941919-75-1

2-methoxy-N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]benzamide

Cat. No.: B2609454
CAS No.: 941919-75-1
M. Wt: 354.406
InChI Key: QAONGJMPEWIZSJ-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the benzamide and piperidinone groups suggests that the compound may have a rigid, planar structure, while the methoxy groups could add some flexibility to the molecule .


Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by its functional groups. The benzamide group could potentially undergo hydrolysis to form a carboxylic acid and an amine. The methoxy groups could potentially be demethylated under certain conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and functional groups. For example, the presence of the polar amide group and the nonpolar benzene rings could give the compound both polar and nonpolar characteristics .

Scientific Research Applications

Antimicrobial and Antioxidant Activities

A study on compounds isolated from endophytic Streptomyces revealed antimicrobial and antioxidant activities. The research found that certain benzamide derivatives exhibit significant antimicrobial properties against various pathogens and possess antioxidant potential, highlighting their relevance in developing new therapeutic agents against microbial infections and oxidative stress-related diseases (Yang et al., 2015).

Corrosion Inhibition

Research into the corrosion inhibition properties of N-Phenyl-benzamide derivatives for mild steel in acidic conditions has demonstrated that these compounds can significantly enhance corrosion resistance. This application is particularly relevant in industrial settings where metal preservation is crucial (Mishra et al., 2018).

Anticancer Properties

A series of substituted N-phenyl-benzamides were synthesized and evaluated for their anticancer activity against various cancer cell lines. Some compounds exhibited potent anticancer activities, offering a promising direction for the development of new cancer therapies (Ravinaik et al., 2021).

Analyzing Molecular Structures

Studies on the structural analysis of benzamide derivatives, employing techniques such as X-ray diffraction and DFT calculations, have contributed to understanding the chemical and physical properties of these compounds. This research aids in the rational design of molecules with desired biological or chemical properties (Demir et al., 2015).

Safety and Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties, as well as how it is used. As with any chemical, appropriate safety precautions should be taken when handling it .

Future Directions

The future directions for research on this compound would depend on its potential applications. For example, if it shows promise as a drug, future research could focus on optimizing its structure for better efficacy and safety .

Properties

IUPAC Name

2-methoxy-N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O4/c1-25-17-8-4-3-7-15(17)20(24)21-14-10-11-18(26-2)16(13-14)22-12-6-5-9-19(22)23/h3-4,7-8,10-11,13H,5-6,9,12H2,1-2H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAONGJMPEWIZSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)C2=CC=CC=C2OC)N3CCCCC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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